molecular formula C20H12ClN3O5 B2996421 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide CAS No. 887869-37-6

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide

Cat. No. B2996421
CAS RN: 887869-37-6
M. Wt: 409.78
InChI Key: FMGZPMXFDNMFRH-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide” is a complex organic molecule that contains several functional groups and rings, including a chromeno[4,3-b]pyridine ring, a nitro group, and an amide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chromeno[4,3-b]pyridine derivatives can be synthesized via a one-pot synthesis involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromeno[4,3-b]pyridine ring, a nitro group (-NO2), and an amide group (CONH2). The aromatic carbon signals would likely be observed between 95.0 δ and 176.0 δ in a nuclear magnetic resonance (NMR) spectrum .

Scientific Research Applications

Chemical Reactions and Synthesis

Compounds closely related to 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide have been explored for their unique chemical reactions and synthesis processes. For instance, studies have highlighted the behavior of substituted chromenes in reactions, leading to compounds with potential pharmacological properties. Such reactions often involve complex cyclization processes and have been utilized to create a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities (Kochnev et al., 2022; Korotaev et al., 2013).

Molecular Structure and Supramolecular Chemistry

Research into related chromeno and pyridine derivatives has also delved into their molecular and supramolecular structures, employing techniques such as X-ray diffraction to understand their conformation and interactions. This structural information is crucial for designing compounds with specific physical and chemical properties, including potential drug molecules (Padilla-Martínez et al., 2011).

Potential Biological Applications

While direct biological applications of this compound were not discussed, the exploration of similar compounds suggests a broad interest in their pharmacological potential. Studies often focus on synthesizing novel compounds for biological evaluation, including their antimicrobial, anticancer, and other therapeutic effects (Kandhasamy et al., 2015; El-Essawy & El-Etrawy, 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activities could also be explored, given the known activities of similar compounds .

Mechanism of Action

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Mode of Action

It is known that coumarin derivatives can interact with various targets in the body, leading to a range of biological effects . For example, some coumarin derivatives have been found to inhibit DNA gyrase, a type of enzyme that is involved in DNA replication and transcription .

Biochemical Pathways

Given the wide range of biological activities associated with coumarin derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

It is known that the presence of a chlorine atom in a compound often improves its pharmacokinetic properties by offering increased resistance to metabolic degradation .

Result of Action

It is known that coumarin derivatives have been tested for a range of biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-hiv, antihyperlipidemic, and antitumor effects .

Action Environment

It is known that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvent, catalyst, and other procedures . This suggests that the compound might be stable under a variety of environmental conditions.

properties

IUPAC Name

2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(24(27)28)6-7-14(13)21)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGZPMXFDNMFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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